molecular formula C8H4ClIN2O B15234331 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15234331
M. Wt: 306.49 g/mol
InChI Key: NGNKJBPODUNKTI-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidin-4-one family. This compound is characterized by the presence of chlorine and iodine substituents at the second and seventh positions, respectively. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various methods. One common approach involves the use of a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method allows for the preparation of multi-substituted pyrido[1,2-A]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in good to excellent yields . The reaction is typically carried out at 130°C in dimethylformamide (DMF) and features broad substrate scope and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the CuI-catalyzed synthesis method suggests that it could be adapted for industrial applications, allowing for the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the chlorine or iodine substituents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-A]pyrimidin-4-ones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Pharmaceutical Industry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the substituents on the pyrido[1,2-A]pyrimidin-4-one scaffold.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C8H4ClIN2O

Molecular Weight

306.49 g/mol

IUPAC Name

2-chloro-7-iodopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H4ClIN2O/c9-6-3-8(13)12-4-5(10)1-2-7(12)11-6/h1-4H

InChI Key

NGNKJBPODUNKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1I)Cl

Origin of Product

United States

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